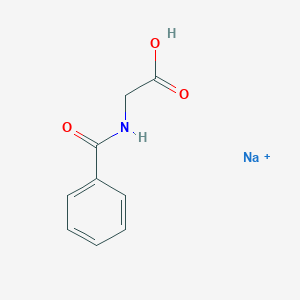
Sodium 2-(phenylformamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(phenylformamido)acetic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion, and the hydrogen atom of the amino group is replaced by a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(phenylformamido)acetic acid typically involves the reaction of phenylformamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the reactants at a temperature of around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase the yield and purity of the product. The use of continuous flow reactors and automated control systems can help in achieving consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(phenylformamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylformamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Sodium 2-(phenylformamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(phenylformamido)acetic acid involves its interaction with specific molecular targets and pathways. The phenylformamido group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sodium ion can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Hippuric acid: Similar in structure but lacks the sodium ion and has different functional groups.
Phenylacetic acid: Shares the phenyl group but has a different overall structure.
Uniqueness: Sodium 2-(phenylformamido)acetic acid is unique due to the presence of both the phenylformamido group and the sodium ion, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H9NNaO3+ |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
sodium;2-benzamidoacetic acid |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1 |
InChI Key |
ZBCAZEFVTIBZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
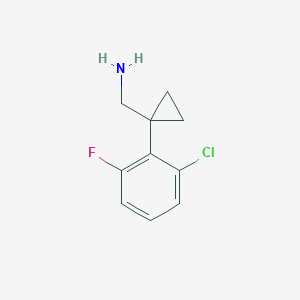

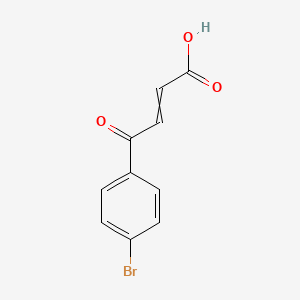
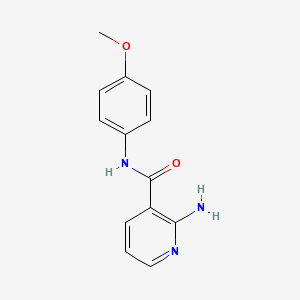
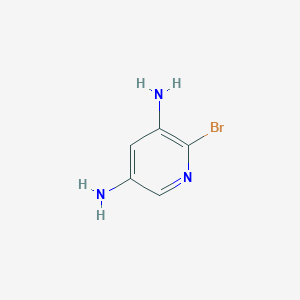
![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
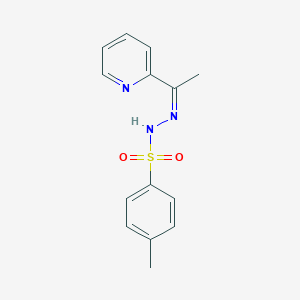
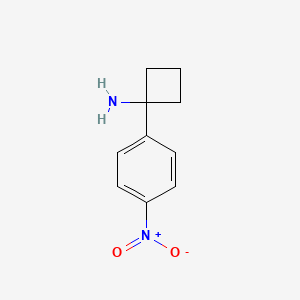
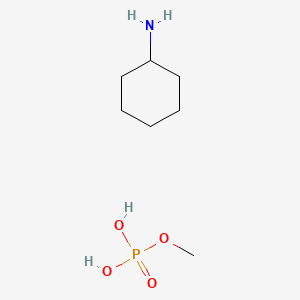

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
